(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide
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Overview
Description
(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide is a chiral compound with a unique structure that includes a cyclopropane ring and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide typically involves the reaction of (S)-pyrrolidin-3-ylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyclopropane ring.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropane-reduced derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(S)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide: Lacks the N-methyl group, which may affect its binding affinity and biological activity.
®-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide: The enantiomer of the compound, which may have different biological activities due to its different spatial arrangement.
N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide: Without the chiral center, which may result in a mixture of enantiomers with varying activities.
Uniqueness
(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its non-chiral or differently chiral counterparts. This specificity can result in higher selectivity and potency in its biological effects .
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C9H16N2O/c1-11(8-4-5-10-6-8)9(12)7-2-3-7/h7-8,10H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
IDQSXIWJCYXUQF-QMMMGPOBSA-N |
Isomeric SMILES |
CN([C@H]1CCNC1)C(=O)C2CC2 |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2CC2 |
Origin of Product |
United States |
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